ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate
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Description
Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.09153485 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to competitively inhibit certain enzymes . This suggests that the compound could interact with its targets by binding to the active site, thereby preventing the substrate from interacting with the enzyme and inhibiting its function.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, often resulting in a broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound could potentially have a broad range of effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 4-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-25-20(24)14-6-8-15(9-7-14)22-18(23)11-10-17-19(21-13(2)27-17)16-5-4-12-26-16/h4-9,12H,3,10-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMXMVJIKDARIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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